molecular formula C10H12N5O7P B1450777 Cyclic guanosine monophosphate CAS No. 7665-99-8

Cyclic guanosine monophosphate

Cat. No. B1450777
CAS RN: 7665-99-8
M. Wt: 345.21 g/mol
InChI Key: ZOOGRGPOEVQQDX-UUOKFMHZSA-N
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Description

Cyclic guanosine monophosphate (cGMP) is a cyclic nucleotide derived from guanosine triphosphate (GTP). It acts as a second messenger, similar to cyclic AMP . Its most likely mechanism of action is the activation of intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface .


Synthesis Analysis

The synthesis of cGMP is catalyzed by the enzyme guanylate cyclase (GC). This enzyme converts GTP to cGMP . Peptide hormones such as the atrial natriuretic factor activate membrane-bound GC, while soluble GC (sGC) is typically activated by nitric oxide to stimulate cGMP synthesis .


Molecular Structure Analysis

CGMP is a guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3’- and 5’-positions . It is a cellular regulatory agent and has been described as a second messenger .


Chemical Reactions Analysis

CGMP is derived from GTP. The process is catalyzed by guanylate cyclase, a lyase enzyme. The activity of the enzyme is influenced by calcium levels. It becomes activated in response to a low intracellular calcium level and inhibited when the latter is high .


Physical And Chemical Properties Analysis

CGMP has a chemical formula of C10H12N5O7P and a molar mass of 345.208 g·mol−1 . It is a white, crystalline powder with no odor and mild saline taste .

Scientific Research Applications

1. Noncardiovascular Medical and Surgical Applications

Cyclic guanosine monophosphate (cGMP), known for its role in vasodilation and blood flow, is being explored for diverse medical and surgical applications beyond its FDA-approved uses. This exploration includes its potential in treating various male genitourinary disorders, cutaneous ulcerations, tissue protection, neurological conditions, cancer, transplant and reconstructive surgery, female sexual dysfunction, and disorders of pregnancy. These investigations could lead to significant advancements in therapeutic options and enhance understanding of fundamental biological mechanisms in medicine (Kloner et al., 2011).

2. Role in Retinal Photoreceptor Cell Degeneration

Research has identified a connection between elevated levels of cGMP in retinal photoreceptor cells and their degeneration. This suggests that an imbalance in metabolism or function caused by high cGMP levels could be a factor in the degeneration of these cells (Farber & Lolley, 1974), (Lolley et al., 1977).

3. Bacterial Signaling and Gene Expression Regulation

cGMP plays a critical role as a second messenger in bacteria, influencing various physiological changes such as cell differentiation, lifestyle transitions, and virulence gene expression. It is involved in messenger RNA riboswitches that control gene expression related to key cellular processes (Sudarsan et al., 2008).

4. Involvement in Cardioprotection and Cardiovascular Disorders

cGMP's role in cardioprotection is being studied, with a focus on its modulation by drugs like phosphodiesterase (PDE)-5 inhibitors. This research aims to develop new therapeutic approaches for acute myocardial infarction, cardiac hypertrophy, heart failure, and even in enhancing chemosensitivity in certain conditions (Kukreja et al., 2012).

5. Implications in Immunology

Studies have demonstrated that cGMP influences the incorporation of phosphate into specific nuclear acidic proteins in lymphocytes, a process that may be crucial in lymphocyte proliferation and immune response modulation (Johnson & Hadden, 1975).

6. Regulation of Bacterial Phytopathogenesis

cGMP has been identified as a significant factor in bacterial signaling, particularly in plant pathogens. It regulates virulence and biofilm formation through interactions with specific effectors, linking cGMP and cyclic di-GMP signaling pathways (An et al., 2013).

7. Influence on Plant Growth and Development

cGMP is recognized as an important second messenger in plants, regulating growth, development, and stress responses. Its role in synthesizing and metabolizing signals is crucial for plant physiology (Wen, 2016).

Mechanism of Action

Target of Action

Cyclic guanosine monophosphate primarily targets intracellular protein kinases . These kinases play a crucial role in various cellular processes, including cell division, growth, and death. The activation of these kinases is typically in response to the binding of membrane-impermeable peptide hormones to the external cell surface .

Mode of Action

The interaction of this compound with its targets involves the activation of these intracellular protein kinases . This activation is a result of the binding of membrane-impermeable peptide hormones to the external cell surface . The activated kinases then initiate a series of downstream effects that lead to various cellular responses.

Biochemical Pathways

This compound affects several biochemical pathways. It is a common regulator of ion channel conductance, glycogenolysis, and cellular apoptosis . It also relaxes smooth muscle tissues, leading to vasodilation and increased blood flow . In the photoreceptors of the mammalian eye, this compound acts as a secondary messenger in phototransduction .

Pharmacokinetics

The pharmacokinetics of this compound involve its synthesis and degradation within the cell. Guanylate cyclase (GC) catalyzes the synthesis of this compound, converting guanosine triphosphate (GTP) to this compound . The concentration of this compound in the cell can be regulated by various factors, including the activity of GC and the presence of specific hormones .

Result of Action

The action of this compound at the molecular and cellular levels results in a variety of effects. It regulates ion channel conductance, controls the breakdown of glycogen (glycogenolysis), and plays a role in cell death (apoptosis) . It also causes relaxation of smooth muscle tissues, leading to vasodilation and increased blood flow . In the eye, it plays a crucial role in the process of phototransduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific hormones can stimulate the synthesis of this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the overall health of the cell, can also impact the action of this compound .

Future Directions

CGMP is a unique second messenger molecule formed in different cell types and tissues. It targets a variety of downstream effector molecules and elicits a broad variety of cellular effects . New pharmacological approaches are being developed which target sGC- and pGC-dependent pathways for the treatment of various diseases . Therefore, it is of key interest to understand this pathway from scratch, beginning with the molecular basis of cGMP generation, the structure and function of both guanylyl cyclases and cGMP downstream targets .

properties

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGRGPOEVQQDX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040646
Record name Cyclic guanosine monophosphate
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URL https://comptox.epa.gov/dashboard/DTXSID8040646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclic GMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7665-99-8
Record name cGMP
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic GMP
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic GMP
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02315
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Record name Cyclic guanosine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIC GMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Cyclic GMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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